5-ホルミルフラン-3-カルボン酸エチル

概要

説明

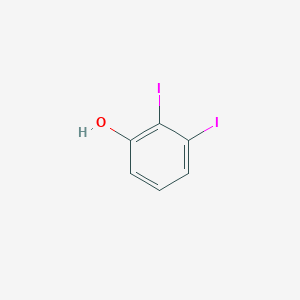

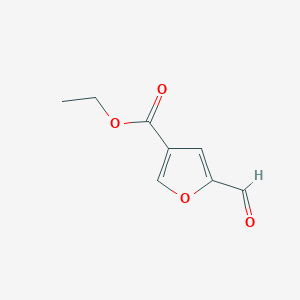

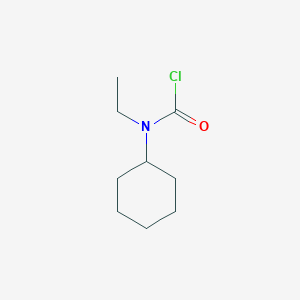

Ethyl 5-formylfuran-3-carboxylate is a chemical compound that belongs to the category of furans. It has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol .

Synthesis Analysis

The synthesis of Ethyl 5-formylfuran-3-carboxylate involves various methods. One method involves the reaction of ethyl-3-furoate with phosphoryl chloride in the presence of sodium carbonate . Another method involves the reaction of dialkyl acetylenedicarboxylates and dimethylsulfonium acylmethylides .Molecular Structure Analysis

The molecular structure of Ethyl 5-formylfuran-3-carboxylate consists of 8 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis

Ethyl 5-formylfuran-3-carboxylate can participate in various chemical reactions. For instance, it can undergo condensation with acetylacetone and ethyl bromopyruvate to form ethyl 4-acetyl-5-methylfuran-3-carboxylate . It can also react with allenoates and α-oxoketene dithioacetals in the presence of palladium and copper catalysts .Physical And Chemical Properties Analysis

Ethyl 5-formylfuran-3-carboxylate is a compound with a molecular weight of 168.15 . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available information .科学的研究の応用

多置換フラン-3(4)-カルボン酸エステルの合成

5-ホルミルフラン-3-カルボン酸エチルは、多置換フラン-3(4)-カルボン酸エステルの合成における重要な化合物です . これらの化合物は、有意な生物活性を持つことが知られており、多核ヘテロ環構造の構築に有望です .

抗癌活性

プロビデンシンは、フラン-3(4)-カルボン酸エステルであり、抗癌活性を持っています . 5-ホルミルフラン-3-カルボン酸エチルは、フラン-3-カルボン酸エステルであるため、抗癌剤の合成に使用される可能性があります。

ホスホイノシチド3-キナーゼ阻害

ワートマニンは、別のフラン-3(4)-カルボン酸エステルであり、ホスホイノシチド3-キナーゼ阻害剤です . これは、5-ホルミルフラン-3-カルボン酸エチルが、キナーゼ阻害剤の開発に潜在的な用途があることを示唆しています。

インスリン分泌阻害

4,5-ジエチル-2-(3-メトキシ-3-オキソプロピル)フラン-3-カルボン酸メチルは、フラン-3-カルボン酸エステルの誘導体であり、インスリン分泌を阻害します . これは、5-ホルミルフラン-3-カルボン酸エチルが、糖尿病やインスリン調節に関連する研究で使用できることを示唆しています。

抗寄生虫活性

アルキル5-アリール-2-メチル-4-(2-オキソ-2-アリール)-フラン-3-カルボン酸エステルは、抗寄生虫活性を持っています . 5-ホルミルフラン-3-カルボン酸エチルは、抗寄生虫薬の合成に使用される可能性があります。

β-ガラクトシダーゼ阻害

5-((2S,3S,4R)-3,4-ジヒドロキシピロリジン-2-イル)-2-メチルフラン-3-カルボン酸エチルは、選択的なβ-ガラクトシダーゼ阻害剤です . これは、5-ホルミルフラン-3-カルボン酸エチルが、酵素阻害剤の開発に潜在的な用途があることを示唆しています。

天然テトラサッカライドSLe xの模倣体

Sを含むチオフコシド誘導体は、天然テトラサッカライドSLe xの非加水分解性模倣体として機能します . 5-ホルミルフラン-3-カルボン酸エチルは、これらの模倣体の合成に使用される可能性があります。

有機合成

分子中に存在するフラン環とホルミル基は、さらなる官能基化の機会を提供し、これは、所望の特性を持つより複雑な分子の合成のための潜在的なビルディングブロックとなります.

作用機序

Ethyl 5-formylfuran-3-carboxylate is an organic compound that can interact with other molecules and affect their properties. It can act as an enzyme inhibitor, which means that it can block or reduce the activity of enzymes. It can also act as a receptor agonist, which means that it can bind to a receptor and activate it. Additionally, it can act as an antioxidant, which means that it can reduce the oxidative damage caused by free radicals.

Biochemical and Physiological Effects

Ethyl 5-formylfuran-3-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to be toxic to a variety of organisms, including bacteria, fungi, and mammals. Additionally, it has been found to be a mutagen, which means that it can cause genetic mutations. It has also been found to be an endocrine disruptor, which means that it can interfere with the normal functioning of hormones in the body. Additionally, it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties.

実験室実験の利点と制限

The main advantage of using Ethyl 5-formylfuran-3-carboxylate in lab experiments is that it is relatively easy to obtain and is relatively inexpensive. Additionally, it is a colorless liquid, which makes it easier to work with. The main limitation of using Ethyl 5-formylfuran-3-carboxylate in lab experiments is that it is toxic, so it must be handled with care. Additionally, it has a low boiling point, so it must be stored at low temperatures.

将来の方向性

In the future, Ethyl 5-formylfuran-3-carboxylate could be used to study the effects of organic compounds on living organisms. Additionally, it could be used to develop new compounds with improved properties. It could also be used to study the effects of organic compounds on the environment and to develop new methods for the synthesis of organic compounds. Additionally, it could be used to develop new drugs and treatments for diseases. Finally, it could be used to develop new methods for the production of polymers, dyes, and plasticizers.

Safety and Hazards

特性

IUPAC Name |

ethyl 5-formylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-2-11-8(10)6-3-7(4-9)12-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFIKMQXNZNJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449999 | |

| Record name | Ethyl 5-formylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32365-53-0 | |

| Record name | Ethyl 5-formylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1625275.png)